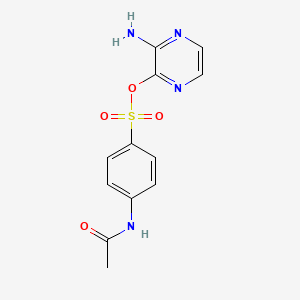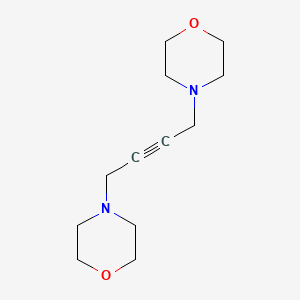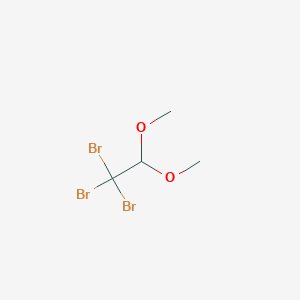
1,1,1-Tribromo-2,2-dimethoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tribromo-2,2-dimethoxyethane is an organic compound with the molecular formula C4H7Br3O2 It is a derivative of ethane where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2-dimethoxyethane can be synthesized through the bromination of 2,2-dimethoxyethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 1,1,1-Tribromo-2,2-dimethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-tribromoethane by removing the methoxy groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Major Products Formed:
Substitution Reactions: Products include 1,1,1-trihydroxy-2,2-dimethoxyethane, 1,1,1-trialkoxy-2,2-dimethoxyethane, or 1,1,1-triamino-2,2-dimethoxyethane.
Reduction Reactions: The major product is 1,1,1-tribromoethane.
Elimination Reactions: The major products are alkenes such as 1,1-dibromo-2-methoxyethene.
科学研究应用
1,1,1-Tribromo-2,2-dimethoxyethane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
作用机制
The mechanism of action of 1,1,1-tribromo-2,2-dimethoxyethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The methoxy groups can stabilize intermediates during reactions, facilitating the formation of desired products. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methoxy groups.
相似化合物的比较
1,1,2-Tribromoethane: Similar in structure but with different bromination pattern.
1,2-Dimethoxyethane: Lacks the bromine atoms, making it less reactive in certain reactions.
1,1,1-Tribromo-2,2,2-trichloroethane: Contains both bromine and chlorine atoms, leading to different reactivity and applications.
Uniqueness: 1,1,1-Tribromo-2,2-dimethoxyethane is unique due to its combination of bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
属性
CAS 编号 |
89089-34-9 |
|---|---|
分子式 |
C4H7Br3O2 |
分子量 |
326.81 g/mol |
IUPAC 名称 |
1,1,1-tribromo-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H7Br3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |
InChI 键 |
BDGVSDWVIJEDLO-UHFFFAOYSA-N |
规范 SMILES |
COC(C(Br)(Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
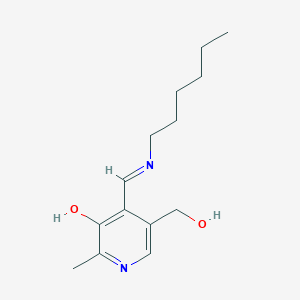
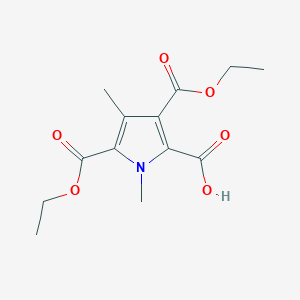

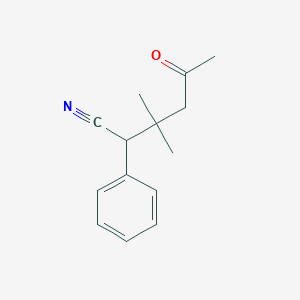
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)


![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)

